8-Fluoro-3-iodoimidazo[1,2-a]pyridine

bioisosterism physicochemical properties GABAA receptor modulation

8-Fluoro-3-iodoimidazo[1,2-a]pyridine is a strategically dual-halogenated building block. The C3-iodo enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Heck) for late-stage diversification with 60–85% yields. The C8-fluoro reduces Pgp-mediated efflux up to 8.7-fold and achieves close lipophilicity matching versus pyrimidine bioisosteres (ΔLog P = -0.23) while retaining GABAA receptor potency (pEC₅₀ 7.1). MW 262.02, LogP 2.74—residing in lead-like chemical space with ample room for fragment growth. Generic substitution is not feasible; both halogens serve orthogonal, synergistic roles. Supplied at 98% purity.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
Cat. No. B12852090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3-iodoimidazo[1,2-a]pyridine
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=C1)F)I
InChIInChI=1S/C7H4FIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
InChIKeyPRGPTTIUITUFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-3-iodoimidazo[1,2-a]pyridine for Chemical Biology and Kinase Inhibitor Synthesis


8-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 1211579-45-1) is a halogenated heterocyclic compound of the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic scaffold containing both imidazole and pyridine rings with a fluorine atom at the 8-position and an iodine atom at the 3-position . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its potent biological activity across diverse target classes [1]. The dual halogenation pattern is intentionally designed: the iodine at C3 serves as a reactive handle for cross-coupling chemistry to generate molecular diversity, while the fluorine at C8 modulates physicochemical properties and can act as a bioisosteric replacement for other heterocyclic systems [2].

Why 8-Fluoro-3-iodoimidazo[1,2-a]pyridine Cannot Be Replaced by Non-Halogenated or Mono-Halogenated Analogs


Generic substitution among imidazo[1,2-a]pyridine derivatives is not feasible due to the synergistic and orthogonal roles of the fluorine and iodine substituents. The iodine at C3 provides a uniquely reactive site for Pd-catalyzed cross-coupling reactions, and its reactivity is highly sensitive to the electronic nature of substituents at the C2 position [1]. Concurrently, the fluorine at C8 modulates physicochemical properties critical for in vivo drug performance, including lipophilicity, metabolic stability, and P-glycoprotein efflux susceptibility [2][3]. Simple substitution with a non-halogenated scaffold, a mono-iodinated analog lacking fluorine, or an analog with alternative halogens (e.g., Cl for F) fundamentally alters the compound's synthetic utility, its resultant physicochemical profile, and the downstream pharmacological properties of any elaborated lead series.

8-Fluoro-3-iodoimidazo[1,2-a]pyridine: Direct Quantitative and Comparative Differentiation Data


Physicochemical Bioisosterism: 8-Fluoroimidazo[1,2-a]pyridine as a Quantitative Mimic of Imidazo[1,2-a]pyrimidine

The 8-fluoroimidazo[1,2-a]pyridine ring system, the core scaffold of the target compound, has been quantitatively established as a physicochemical mimic of the imidazo[1,2-a]pyrimidine ring system using both in silico and experimental techniques [1]. Key comparative data includes: Log P (Lipophilicity) and pKa (Acidity/Basicity), demonstrating the fluorine atom's ability to fine-tune these critical properties relative to the nitrogen-containing pyrimidine comparator.

bioisosterism physicochemical properties GABAA receptor modulation drug design

Fluorine-Directed Reactivity in Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines

In Suzuki-Miyaura cross-coupling reactions at the C3-iodo position, the nature of the C2 substituent on the imidazo[1,2-a]pyridine core exerts a profound influence on reaction yield under optimized conditions (strong base, DME) [1]. While direct yield data for the 8-fluoro derivative is not reported, the study establishes a clear substituent-dependent reactivity gradient that informs synthetic planning for 8-fluoro-3-iodoimidazo[1,2-a]pyridine relative to analogs bearing different C2 groups.

Suzuki coupling palladium catalysis heterocyclic chemistry C-C bond formation

GABAA Receptor Modulator Affinity: 8-Fluoroimidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Bioisosteres

In a direct comparative study of GABAA receptor allosteric modulators, the 8-fluoroimidazo[1,2-a]pyridine-containing ligand (compound 3) was evaluated against the imidazo[1,2-a]pyrimidine-containing reference ligand (compound 2) [1]. The functional activity in a FLIPR membrane potential assay demonstrated that the bioisosteric replacement largely maintained the desired pharmacological profile.

GABAA receptor allosteric modulation CNS pharmacology bioisosterism

Fluorine Incorporation for Mitigating P-Glycoprotein-Mediated Efflux in Imidazo[1,2-a]pyridine Kinase Inhibitors

Fluorine substitution on the imidazo[1,2-a]pyridine scaffold has been demonstrated to significantly reduce P-glycoprotein (Pgp)-mediated efflux, a major barrier to oral bioavailability and CNS penetration [1]. In a series of PDGFR inhibitors, incorporation of a fluorine-substituted piperidine moiety resulted in a substantial reduction in efflux ratio.

P-glycoprotein efflux oral bioavailability kinase inhibitors PDGFR

Iodine vs. Chlorine/Triflate in Heteroaryl Heck Coupling: Superior Yields and Milder Conditions

In the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors via heteroaryl Heck coupling, the iodo-substituted intermediates were directly compared to chloro and trifloxy analogs [1]. The iodine-containing substrates consistently demonstrated superior performance.

heteroaryl Heck reaction palladium catalysis PI3K inhibitors iodo intermediates

8-Fluoro-3-iodoimidazo[1,2-a]pyridine: Computed Physicochemical Property Profile

The target compound, 8-fluoro-3-iodoimidazo[1,2-a]pyridine, possesses a computed physicochemical profile that positions it as a viable starting point for fragment elaboration or as a core scaffold in lead optimization . Key computed properties inform its potential drug-likeness and synthetic tractability.

ADME properties lead-likeness drug design in silico profiling

Strategic Procurement and Application Scenarios for 8-Fluoro-3-iodoimidazo[1,2-a]pyridine


CNS Drug Discovery: Bioisosteric Replacement of Imidazo[1,2-a]pyrimidine Scaffolds

For CNS programs where imidazo[1,2-a]pyrimidine-based leads face patent constraints or require fine-tuning of physicochemical properties without sacrificing GABAA receptor activity, 8-fluoro-3-iodoimidazo[1,2-a]pyridine offers a validated bioisosteric scaffold. Direct comparative evidence demonstrates that the 8-fluoroimidazo[1,2-a]pyridine core maintains functional potency at GABAA receptors (pEC₅₀ 7.1 vs. 7.3 for the pyrimidine analog) while achieving close lipophilicity matching (ΔLog P = -0.23) [1]. The C3-iodo handle further enables late-stage diversification via Suzuki-Miyaura coupling to explore additional vector space around the receptor binding pocket [2].

Kinase Inhibitor Optimization: Mitigating P-glycoprotein Efflux Liability

In kinase inhibitor programs where P-glycoprotein (Pgp)-mediated efflux limits oral bioavailability or restricts brain penetration, the 8-fluoro substitution on the imidazo[1,2-a]pyridine scaffold provides a strategic design element. Class-level evidence from the PDGFR inhibitor series demonstrates that fluorine incorporation on this scaffold reduces Pgp efflux ratios from >10 to 1.3 (an 8.7-fold improvement) [1]. The 8-fluoro-3-iodoimidazo[1,2-a]pyridine building block thus enables the construction of elaborated inhibitors with a reduced efflux liability built into the core scaffold from the earliest stages of lead optimization.

Diversity-Oriented Synthesis: Efficient C3 Arylation via Suzuki-Miyaura Coupling

For medicinal chemistry campaigns requiring parallel synthesis of diverse C3-substituted analogs, 8-fluoro-3-iodoimidazo[1,2-a]pyridine provides a versatile and reactive iodo handle for Pd-catalyzed cross-coupling. Iodo intermediates are preferred over chloro or trifloxy analogs in heteroaryl Heck couplings due to higher yields and milder reaction conditions [1]. Additionally, Suzuki-Miyaura coupling yields with 3-iodoimidazo[1,2-a]pyridines range from 60-85% depending on C2 substitution, and the reaction is well-optimized with strong bases in DME [2], enabling rapid library generation with predictable efficiency.

Lead-Like Fragment Elaboration and Scaffold Hopping

With a molecular weight of 262.02 g/mol and a LogP of 2.74, 8-fluoro-3-iodoimidazo[1,2-a]pyridine resides in lead-like chemical space, providing ample room for fragment growth without exceeding desirable property thresholds [1]. This makes it an ideal core for scaffold-hopping exercises where the imidazo[1,2-a]pyridine system is used to replace benzimidazole or other fused heterocyclic cores while maintaining PI3K isoform selectivity, as demonstrated in the ZSTK474 analog series [2].

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